molecular formula C7H12N2O2 B3319666 3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione CAS No. 1155003-76-1

3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B3319666
CAS No.: 1155003-76-1
M. Wt: 156.18 g/mol
InChI Key: DXOZTRKJYZTPED-UHFFFAOYSA-N
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Description

3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the class of dihydropyrimidines. This compound is characterized by a pyrimidine ring with two keto groups at positions 2 and 4, and an isopropyl group attached to the nitrogen at position 3. Dihydropyrimidines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves an aldehyde, a β-keto ester, and urea or thiourea. For this compound, the specific reactants would be isobutyraldehyde, ethyl acetoacetate, and urea. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or acetic acid as a catalyst, and is conducted at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the Biginelli reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of microwave irradiation has been explored to reduce reaction times and improve product yields.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydropyrimidine alcohols.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include oxidized pyrimidine derivatives, dihydropyrimidine alcohols, and substituted pyrimidines with various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione: Lacks the isopropyl group and has different biological activities.

    3-Methyl-2,4(1H,3H)-pyrimidinedione: Similar structure but with a methyl group instead of an isopropyl group.

    3-Phenyl-2,4(1H,3H)-pyrimidinedione: Contains a phenyl group, leading to different chemical properties and applications.

Uniqueness

3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione is unique due to the presence of the isopropyl group, which influences its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

3-propan-2-yl-1,3-diazinane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-5(2)9-6(10)3-4-8-7(9)11/h5H,3-4H2,1-2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOZTRKJYZTPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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